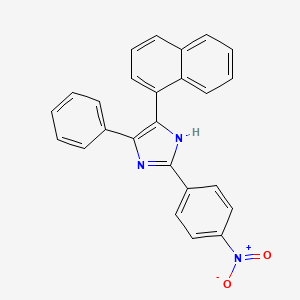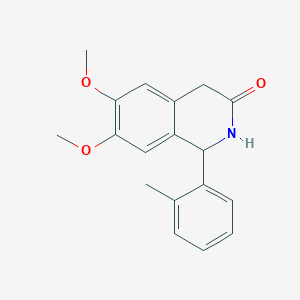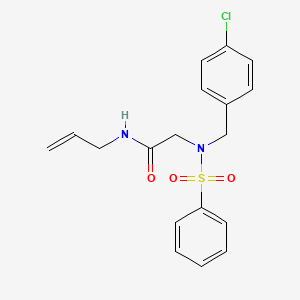![molecular formula C22H23N3O3S B4917569 3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4917569.png)
3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a sulfonamide group, a pyridine ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with an amine to form the sulfonamide group.
Introduction of the Pyridine Ring:
Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the sulfonamide group can yield amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-3-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with specific molecular targets.
Industry
In industry, the compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,3-dimethylphenyl)sulfamoyl]propanoic acid
- 4-methyl-N-(pyridin-3-ylmethyl)benzamide
- 2,3-dimethylbenzenesulfonamide
Uniqueness
What sets 3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-3-ylmethyl)benzamide apart from similar compounds is its combination of functional groups. The presence of both the sulfonamide and benzamide groups, along with the pyridine ring, provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-6-4-8-20(17(15)3)25-29(27,28)21-12-19(10-9-16(21)2)22(26)24-14-18-7-5-11-23-13-18/h4-13,25H,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXJNTMPKXUARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-aminobenzimidazo[2,1-b]benzo[lmn]-3,8-phenanthroline-1,3,6(2H)-trione](/img/structure/B4917488.png)
![(2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone](/img/structure/B4917490.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B4917493.png)

![Glycine,N-[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]-,ethyl ester(9ci)](/img/structure/B4917504.png)
![3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B4917520.png)

![3-chloro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4917537.png)
![3,3-dimethyl-1-oxo-N-phenyl-11-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B4917549.png)
![9-(2-chlorobenzyl)-2-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4917553.png)



![2-chloro-4,5-difluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4917601.png)
